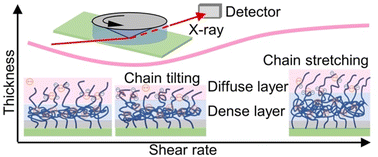Stretching of immersed polyelectrolyte brushes in shear flow†
Nanoscale Pub Date: 2023-11-13 DOI: 10.1039/D3NR04187E
Abstract
The way that polymer brushes respond to shear flow has important implications in various applications, including antifouling, corrosion protection, and stimuli-responsive materials. However, there is still much to learn about the behaviours and mechanisms that govern these responses. To address this gap in knowledge, our study uses in situ X-ray reflectivity to investigate how poly(styrene sulfonate) (PSS) brushes stretch and change in different environments, such as isopropanol (a poor solvent), water (a good solvent), and aqueous solutions containing various cations (Cs+, Ba2+, La3+, and Y3+). We have designed a custom apparatus that exposes the PSS brushes to both tangential shear forces from the primary flow and upward drag forces from a secondary flow. Our experimental findings clearly show that shear forces have a significant impact on how the chains in PSS brushes are arranged. At low shear rates, the tangential shear force causes the chains to tilt, leading to brush contraction. In contrast, higher shear rates generate an upward shear force that stretches and expands the chains. By analysing electron density profiles obtained from X-ray reflectivity, we gain valuable insights into how the PSS brushes respond structurally, especially the role of the diffuse layer in this dynamic behaviour. Our results highlight the importance of the initial chain configuration, which is influenced by the solvent and cations present, in shaping how polymer brushes respond to shear flow. The strength of the salt bridge network also plays a crucial role in determining how easily the brushes can stretch, with stronger networks offering more resistance to stretching. Ultimately, our study aims to enhance our understanding of polymer physics at interfaces, with a particular focus on practical applications involving polymer brushes.


Recommended Literature
- [1] Effects of the environment on the photochromic behaviour of a novel indeno-fused naphthopyran
- [2] Four-membered red iridium(iii) complexes with Ir–S–C–S structures for efficient organic light-emitting diodes†
- [3] Tellurene: its physical properties, scalable nanomanufacturing, and device applications
- [4] Hierarchically structured microchip for point-of-care immunoassays with dynamic detection ranges†
- [5] Sultone opening with [18F]fluoride: an efficient 18F-labelling strategy for PET imaging†
- [6] Palladium-catalyzed enantioselective C(sp2)–H arylation of ferrocenyl ketones enabled by a chiral transient directing group†
- [7] Construction of nanocage-structured heterogeneous binary metal sulfides via step-by-step confined growth for boosted lithium storage properties†
- [8] A biocompatible cross-linked fluorescent polymer prepared via ring-opening PEGylation of 4-arm PEG-amine, itaconic anhydride, and an AIE monomer†
- [9] Dendrimer-like polymers: a new class of structurally precise dendrimers with macromolecular generations†
- [10] Electrospray mass spectrometry of highly moisture-sensitive metal alkoxides

Journal Name:Nanoscale
Research Products
-
CAS no.: 58-71-9
-
CAS no.: 2607-06-9
-
N-(2-Cyanoethyl)-N-methylaniline
CAS no.: 94-34-8
-
CAS no.: 447-31-4
-
CAS no.: 522-12-3
-
CAS no.: 87-91-2
-
4-Ethoxy-3-methoxybenzaldehyde
CAS no.: 120-25-2
-
CAS no.: 2516-40-7









